2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

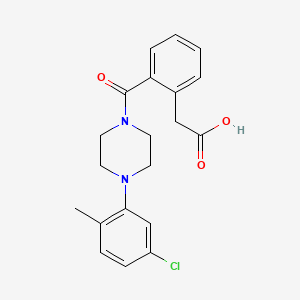

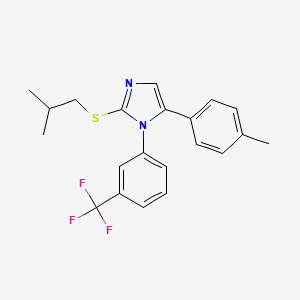

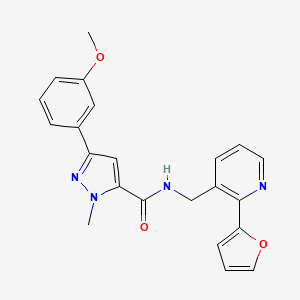

2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a relatively recent addition to the list of potential drug candidates for various diseases. It is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry due to their diverse biological activities . The replacement of NH2 group with substituted phenyl ring has been shown to increase the antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula of the compound is C19H18N4O5S2 and it has a molecular weight of 446.5.Chemical Reactions Analysis

Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been recognized for their potent antimicrobial properties. They are known to act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. For instance, certain thiazole compounds have shown effectiveness against strains like Bacillus cereus, Escherichia coli, and fungal pathogens such as Aspergillus niger .

Anticancer and Cytotoxic Effects

Research has highlighted the anticancer potential of thiazole derivatives. They can exhibit cytotoxicity against various human tumor cell lines, including prostate cancer cells. This is attributed to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Antidiabetic Activity

Thiazole derivatives have been investigated for their role in managing diabetes. Some compounds have shown promise in enhancing glucose utilization, improving lipid profiles, and reducing body weight in diabetic models, suggesting a potential application in antidiabetic drug development .

Neuroprotective Properties

The neuroprotective effects of thiazole compounds are of significant interest, particularly in the context of neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters and help in the normal functioning of the nervous system, which is crucial for diseases like Alzheimer’s and Parkinson’s .

Agricultural Applications

In agriculture, thiazole derivatives are used as fungicides and biocides. Their antimicrobial properties are beneficial in protecting crops from fungal infections and bacterial diseases, thereby contributing to crop yield and protection .

Industrial Applications

Thiazole derivatives find applications in various industrial processes. They are used in the synthesis of dyes, chemical reaction accelerators, and as intermediates in the production of other chemical compounds. Their structural versatility allows for a wide range of chemical modifications, making them valuable in industrial chemistry .

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . These interactions can lead to changes in the target’s function, potentially resulting in the observed biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological effects, suggesting that they may have diverse molecular and cellular impacts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other solvents can affect its distribution and bioavailability . Additionally, the presence of other compounds or substances in the environment can potentially interact with this compound, influencing its stability and efficacy .

properties

IUPAC Name |

2-[[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S2/c1-28-13-6-8-14(9-7-13)30(26,27)23-19-21-12(11-29-19)10-17(24)22-16-5-3-2-4-15(16)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDYHBBPEGTPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)

![4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2884649.png)

![N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2884654.png)